

Catalytic Synthesis of 2H-Chromene Derivatives: Application Notes and Protocols

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Compound of Interest

Compound Name: *7-bromo-2H-chromene*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic synthesis of 2H-chromene derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their presence in a wide array of biologically active natural products and synthetic molecules. The protocols outlined below cover a range of modern catalytic systems, offering diverse routes to these valuable scaffolds.

Introduction

2H-Chromenes (2H-1-benzopyrans) are privileged structural motifs found in numerous natural products and pharmaceuticals exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The development of efficient and selective catalytic methods for the synthesis of 2H-chromene derivatives is therefore a key area of research in organic synthesis. This document details four distinct and robust catalytic protocols for the preparation of 2H-chromenes, providing researchers with a selection of methods adaptable to various substitution patterns and stereochemical requirements. The covered methodologies include iron-catalyzed alkyne-carbonyl metathesis, enantioselective palladium-catalyzed cyclization, gold-catalyzed cycloisomerization, and a cobalt-catalyzed radical approach.

Iron-Catalyzed Intramolecular Alkyne-Carbonyl Metathesis of o-Alkynylaryl Aldehydes

This protocol describes the synthesis of 3-substituted-2H-chromenes through an iron(III)-catalyzed intramolecular metathesis between an alkyne and a carbonyl group. This method is particularly useful for accessing chromenes with a substituent at the C3 position.

Experimental Protocol

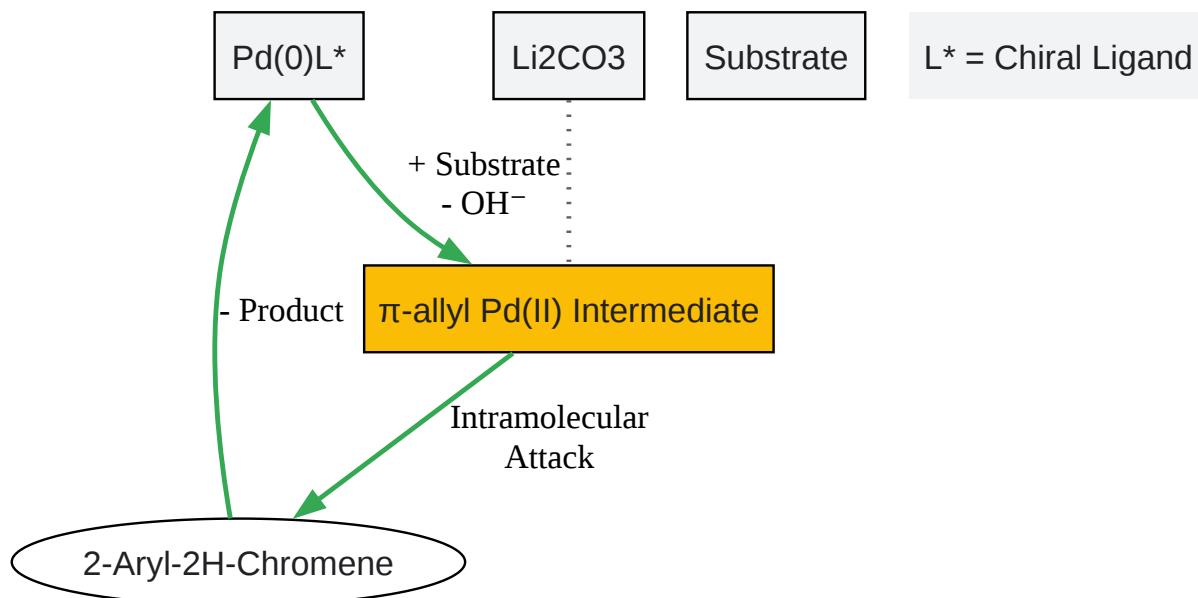
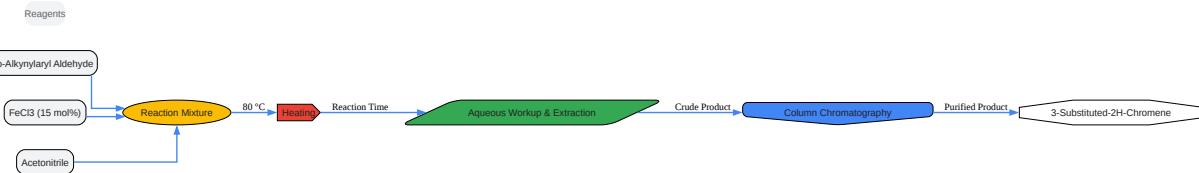
To a solution of the respective o-alkynylaryl aldehyde (0.5 mmol) in anhydrous acetonitrile (5 mL) in a sealed tube, anhydrous iron(III) chloride (FeCl_3 , 12.2 mg, 0.075 mmol, 15 mol%) was added under a nitrogen atmosphere. The reaction mixture was then heated at 80 °C for the time specified in Table 1. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature, diluted with water (10 mL), and extracted with ethyl acetate (3 x 15 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel (60-120 mesh) using a hexane-ethyl acetate mixture as the eluent to afford the pure 3-substituted-2H-chromene.

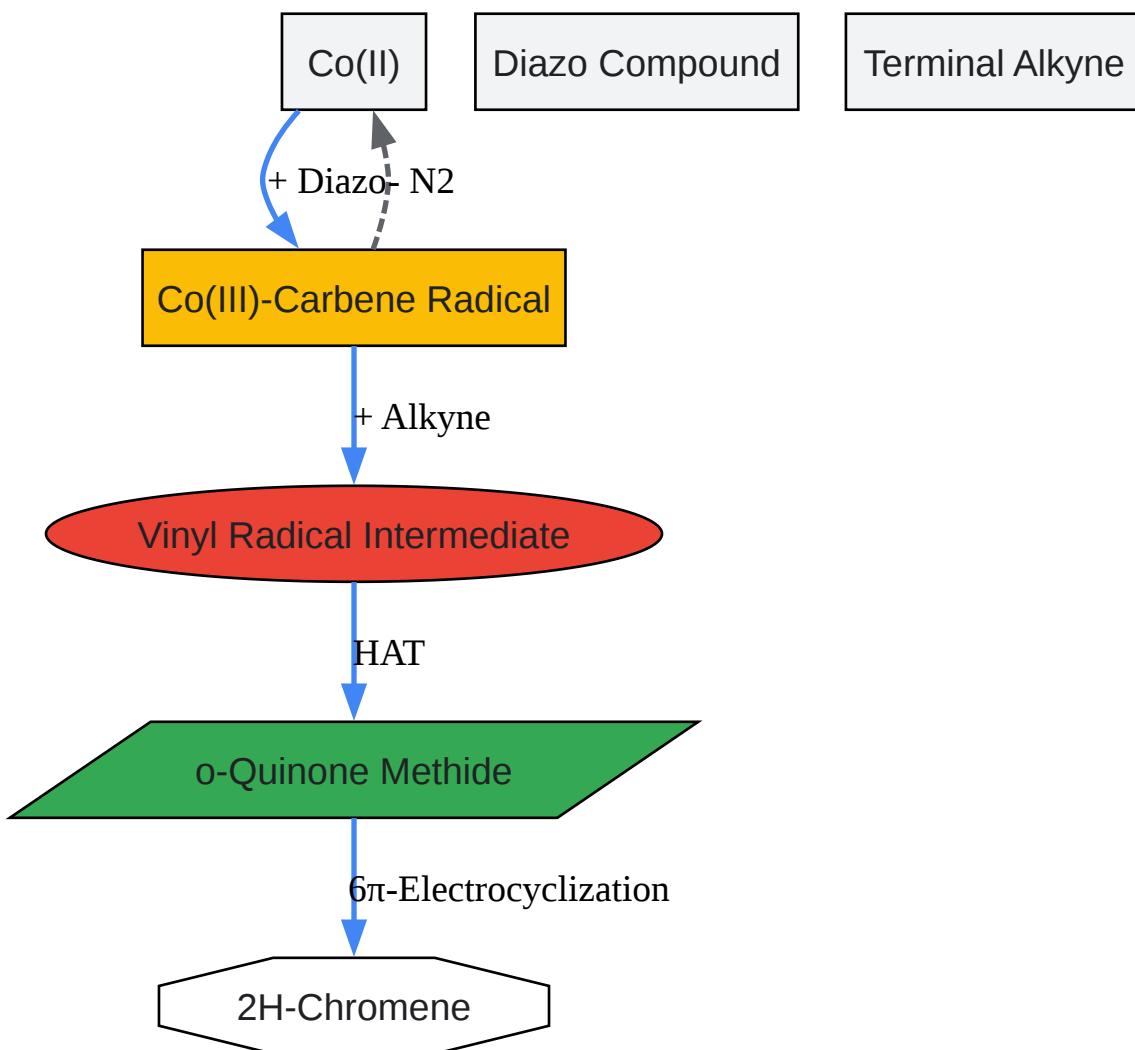
Data Presentation

Entry	Substrate (R^1)	R^2	Time (h)	Yield (%)
1	H	Phenyl	3	92
2	H	4-Methylphenyl	3	94
3	H	4-Methoxyphenyl	3	91
4	H	4-Chlorophenyl	3.5	90
5	H	n-Hexyl	4	85
6	5-Bromo	Phenyl	3	93
7	5-Methoxy	Phenyl	3.5	89

Table 1: Iron-catalyzed synthesis of 3-substituted-2H-chromenes.

Reaction Workflow





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